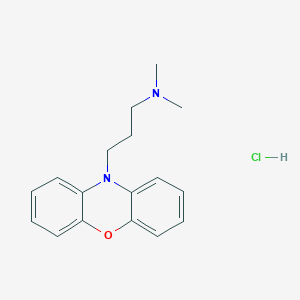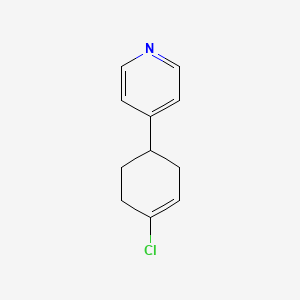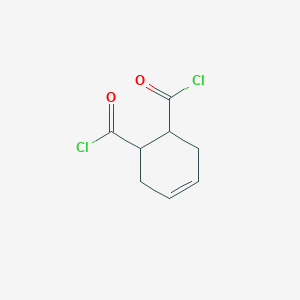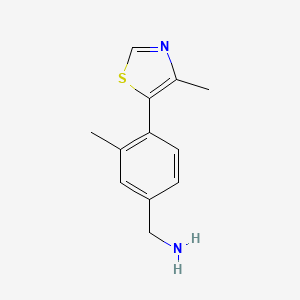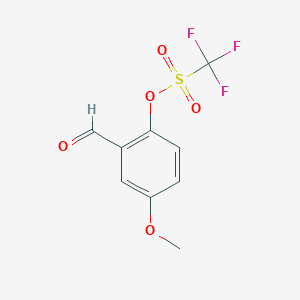
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde is an organic compound that features a trifluoromethylsulfonyloxy group and a methoxy group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde typically involves the introduction of the trifluoromethylsulfonyloxy group onto a benzaldehyde derivative. One common method is the reaction of 5-methoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethylsulfonyloxy group under basic conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzoic acid.
Reduction: 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde involves its interaction with various molecular targets. The trifluoromethylsulfonyloxy group is known to enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethylsulfonyloxy)benzaldehyde: Lacks the methoxy group, resulting in different reactivity and properties.
5-Methoxybenzaldehyde: Lacks the trifluoromethylsulfonyloxy group, leading to reduced reactivity and stability.
2-(Trifluoromethylsulfonyloxy)-4-methoxybenzaldehyde: The position of the methoxy group is different, which can affect the compound’s reactivity and interactions.
Uniqueness
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde is unique due to the presence of both the trifluoromethylsulfonyloxy and methoxy groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
424788-79-4 |
|---|---|
Fórmula molecular |
C9H7F3O5S |
Peso molecular |
284.21 g/mol |
Nombre IUPAC |
(2-formyl-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O5S/c1-16-7-2-3-8(6(4-7)5-13)17-18(14,15)9(10,11)12/h2-5H,1H3 |
Clave InChI |
DNJCPNYZBKNTPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


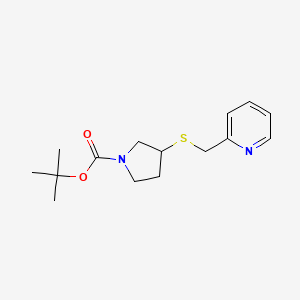
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)
![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
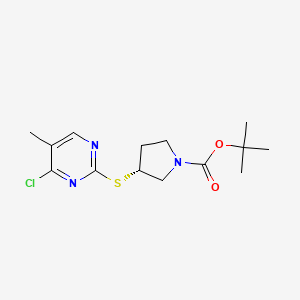

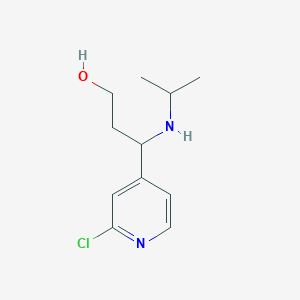

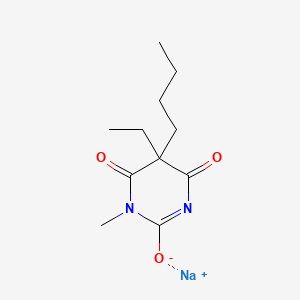
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
